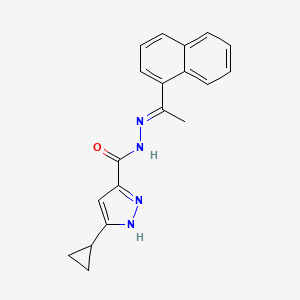

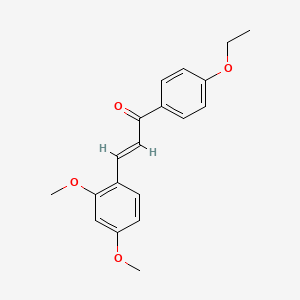

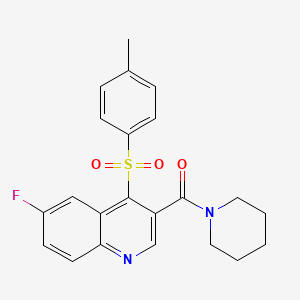

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as DEMEP, is a synthetic compound that belongs to the chalcone family. DEMEP has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives similar to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one" have been extensively studied. These compounds are typically synthesized via Claisen-Schmidt condensation reactions, involving the condensation of appropriate benzaldehydes and acetophenones in the presence of base catalysts. The structural elucidation of these compounds often employs techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which confirm their molecular geometry and confirm the presence of the characteristic chalcone double bond in a trans configuration (Chiara Sulpizio et al., 2016).

Antioxidant Activity

Research has indicated that certain chalcone derivatives exhibit significant antioxidant properties. This is attributed to the presence of methoxy and hydroxyl substituents, which can enhance the radical scavenging ability of these compounds. Studies have demonstrated that these antioxidants can neutralize free radicals, thereby potentially offering protection against oxidative stress-related damages (Chiara Sulpizio et al., 2016).

Photophysical Properties

Substituted chalcones like "(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one" have been explored for their photophysical properties, including absorption and fluorescence characteristics. These properties are influenced by the electronic nature of the substituents and the solvent environment, with potential applications in the development of fluorescent probes and materials for optoelectronic devices. The study of these compounds often involves investigating their excited-state behaviors and exploring intramolecular charge transfer phenomena (Anil Kumar Singh & Sriram Kanvah, 2001).

Potential Applications in Material Science

The unique electronic and structural features of chalcone derivatives make them interesting candidates for material science applications. Their ability to form π-π interactions and potential for intramolecular charge transfer can be harnessed in designing novel materials with specific optical and electronic properties. Research in this area focuses on understanding the molecular basis of these interactions and their implications for the development of advanced materials (Petra Galer et al., 2014).

properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-16-9-5-14(6-10-16)18(20)12-8-15-7-11-17(21-2)13-19(15)22-3/h5-13H,4H2,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZQZRVKZQGVJJ-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2965835.png)

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)

![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)